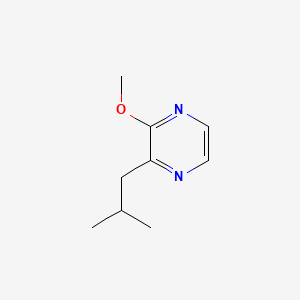

2-Isobutyl-3-methoxypyrazine

Overview

Description

2-Isobutyl-3-Methoxypyrazine is an organic compound belonging to the class of methoxypyrazines. It is known for its potent bell-pepper odor and is found naturally in various plants, including grapes and bell peppers. The molecular formula of this compound is C₉H₁₄N₂O, and it has a molecular weight of 166.22 g/mol .

Mechanism of Action

Target of Action

The primary target of 2-Isobutyl-3-methoxypyrazine is the Epididymal-specific lipocalin-9 in humans . This compound is a potent bell-pepper odorant and has been found to bind to cow olfactory mucosa homogenate .

Mode of Action

This compound interacts with its target by binding to it. The receptor for this compound is saturable in the micromolar range and is competitively inhibited by other bell-pepper odorants .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of odor perception. It is a potent bell-pepper odorant and its presence can significantly influence the olfactory experience .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has a low volatility and behaves like a base note in fragrances . Its pungency allows it to be identified with the other top notes in the fragrance even if its relative concentration in the air is much lower . Furthermore, it is slightly soluble in water and has a flash point of 80 °C , indicating that it is stable under normal conditions but can combust under high heat .

Biochemical Analysis

Biochemical Properties

2-Isobutyl-3-methoxypyrazine plays a significant role in biochemical reactions, particularly in the context of olfactory reception. It has been found to bind to specific receptors in the olfactory mucosa, such as the pyrazine-binding protein in bovine nasal tissue . This binding interaction is saturable in the micromolar range and is competitively inhibited by other bell-pepper odorants . The compound’s interaction with these receptors is crucial for its recognition and perception as an odorant.

Cellular Effects

This compound influences various cellular processes, particularly in olfactory cells. It has been shown to elicit electrophysiological responses in olfactory receptor neurons, indicating its role in cell signaling pathways related to olfaction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific olfactory receptors. These receptors, such as the pyrazine-binding protein, recognize and bind the compound, leading to a cascade of signaling events that result in the perception of its characteristic odor . The binding of this compound to these receptors is a key step in its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its effects on olfactory receptor neurons remain consistent, indicating its potential for sustained olfactory stimulation .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its impact varies with concentration. At low doses, the compound elicits strong olfactory responses without adverse effects . At higher doses, it may cause irritation to the respiratory system, indicating a threshold for safe exposure . These findings highlight the importance of dosage considerations in the use of this compound.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in plants. It is synthesized through the amino acid amidation pathway, starting with the amidation of L-Leucine to form 2-amino-4-methylpentanamide, which then condenses with glyoxal or glyoxylic acid to form 3-isobutyl-2-hydroxypyrazine. This intermediate is subsequently methylated to produce this compound . These metabolic steps are crucial for the biosynthesis of the compound in plant tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich regions of cells and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the olfactory mucosa, where it binds to specific receptors in the nasal epithelium . This localization is essential for its function as an odorant, as it ensures the compound is in close proximity to the olfactory receptors that mediate its detection. Additionally, its presence in plant tissues suggests it may localize to specific cellular compartments involved in defense responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isobutyl-3-Methoxypyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpyrazine with isobutyl bromide in the presence of a base, followed by methoxylation using sodium methoxide . The reaction conditions typically include:

Alkylation: 2-methylpyrazine is reacted with isobutyl bromide in the presence of a base such as potassium carbonate.

Methoxylation: The resulting intermediate is treated with sodium methoxide in methanol to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-3-Methoxypyrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-Isobutyl-3-Methoxypyrazine has several scientific research applications:

Chemistry: Used as a model compound in studies of odorant molecules and their interactions with receptors.

Biology: Investigated for its role as an aggregative cue in certain insect species.

Medicine: Explored for its potential use in drug development due to its unique odorant properties.

Industry: Employed in the flavor and fragrance industry to impart a bell-pepper aroma to various products.

Comparison with Similar Compounds

2-Isobutyl-3-Methoxypyrazine is compared with other methoxypyrazines, such as:

2-Methoxy-3-Isopropylpyrazine: Similar structure but with an isopropyl group instead of an isobutyl group.

2-Methoxy-3-Sec-butylpyrazine: Contains a sec-butyl group.

2-Methoxy-3-Methylpyrazine: Contains a methyl group.

Uniqueness

This compound is unique due to its specific isobutyl side chain, which imparts a distinct bell-pepper odor that is stronger and more recognizable compared to its analogs .

Properties

IUPAC Name |

2-methoxy-3-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFSPRAGHGMRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051907 | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a green bell pepper, green pea odour | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-1.003 | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24683-00-9 | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24683-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazine, 2-methoxy-3-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isobutyl-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYL-3-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S327O0T12O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-3-(2-methylpropyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

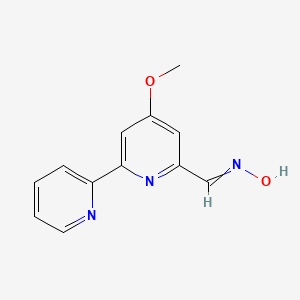

Feasible Synthetic Routes

ANone: The molecular formula of IBMP is C9H14N2O, and its molecular weight is 166.22 g/mol.

A: While the provided research papers do not delve deeply into spectroscopic details, they rely heavily on Gas Chromatography-Mass Spectrometry (GC-MS) for IBMP identification and quantification. [, , , ]

ANone: IBMP is a natural constituent of various plants, including:

- Green Bell Peppers: IBMP is a key aroma compound in green bell peppers, contributing significantly to their characteristic odor. []

- Potatoes: IBMP has been identified as a volatile flavor component in baked potatoes, with its levels varying among cultivars and storage times. []

- Peanuts: IBMP is present in roasted peanuts, contributing to their earthy aroma profile. []

- Wine: IBMP is found in certain wines, like Sauvignon Blanc, where it contributes to herbaceous aromas. [, ]

- Coffee: IBMP has been identified in coffee, particularly in relation to the potato taste defect, where its presence indicates an undesirable off-flavor. []

- Other Plants: IBMP has also been found in burdocks, wild ginger, and ginseng root, among others. [, , ]

ANone: Yes, IBMP has been identified as a:

- Pheromone: In the leaf beetle Labidostomis lusitanica, IBMP acts as a male-released aggregative cue, attracting both males and females. []

- Kairomone: IBMP serves as a potent attractant for certain florivorous scarab beetles (Melolonthidae, Cyclocephalini) that feed on Neotropical palms. []

A: IBMP has a very low odor threshold in humans, meaning it can be detected at extremely low concentrations. It is generally perceived as having an earthy, green, or bell pepper-like aroma. [, , ]

ANone: Yes, IBMP can be responsible for off-flavors in certain food products.

- Potato Taste Defect in Coffee: In East African Arabica coffee, IBMP is one of the key compounds associated with the potato taste defect, negatively impacting its flavor profile. []

- Off-Odor in Burdocks: IBMP contributes to the undesirable earthy and musty odor of burdocks. []

ANone: Research suggests that IBMP interacts with Odorant-Binding Proteins (OBPs).

- OBPs in Cows: Studies have identified specific OBPs in cow nasal tissue that exhibit high binding affinity for IBMP. [, ]

- OBPs in Rats: Research has shown that a specific rat OBP subtype (OBP1) selectively binds to IBMP, while another subtype (OBP2) does not. []

- OBPs in Insects: In honeybees, the GOBP (general odorant-binding protein) ASP2 has demonstrated the ability to bind IBMP, showcasing its role in insect olfaction. []

- OBPs in Silk Moths: Studies using a graphene biosensor have shown that the silk moth pheromone-binding protein (BmorPBP1) can detect IBMP, though with lower affinity compared to the moth's pheromones. []

ANone:

- Headspace Solid-Phase Microextraction (HS-SPME): This technique is widely used to extract volatile compounds, including IBMP, from various matrices, such as food, water, and insect secretions. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical tool used to separate, identify, and quantify IBMP in complex mixtures. [, , , ]

- Gas Chromatography-Olfactometry (GC-O): GC-O is employed to identify and characterize the odor properties of IBMP. [, ]

ANone: Current research interests include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)